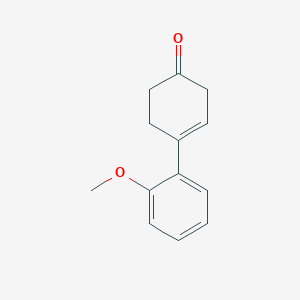

4-(2-Methoxy-phenyl)-cyclohex-3-enone

Description

Contextualization within Cyclohexenone Chemistry

Cyclohexenones are highly versatile intermediates due to the presence of both a ketone functional group and an alkene. This arrangement allows for a variety of chemical transformations, including conjugate additions, aldol (B89426) condensations, and cycloadditions. The reactivity of the cyclohexenone core can be finely tuned by the nature and position of its substituents, making it a powerful tool for constructing complex molecular architectures.

Significance of Aryl-Substituted Cyclohexenones in Organic Synthesis

The introduction of an aryl group onto the cyclohexenone ring, as seen in 4-(2-Methoxy-phenyl)-cyclohex-3-enone, significantly influences the molecule's electronic properties and steric environment. Aryl-substituted cyclohexenones are key precursors in the synthesis of a wide range of compounds, including natural products, pharmaceuticals, and materials with interesting optical and electronic properties. The aryl moiety can participate in various cross-coupling reactions and can direct the stereochemical outcome of subsequent transformations. The synthesis of these compounds is often achieved through well-established methods like the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.org

Overview of Current Research Trajectories for this compound and Analogues

Current research on this compound and its analogues is focused on several key areas. Synthetic chemists are exploring more efficient and stereoselective methods for their preparation, including the use of organocatalysis and microwave-assisted synthesis to improve yields and reduce reaction times. scholarsresearchlibrary.com Furthermore, the reactivity of these compounds is being investigated to develop new synthetic methodologies for the construction of novel carbocyclic and heterocyclic systems. There is also growing interest in the potential biological activities of methoxyphenyl-substituted cyclohexenones, with studies exploring their applications in medicinal chemistry.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| Appearance | (Expected) Pale yellow solid or oil |

| Solubility | (Expected) Soluble in common organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)cyclohex-3-en-1-one |

InChI |

InChI=1S/C13H14O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-6H,7-9H2,1H3 |

InChI Key |

MAXVKKKVYGJYIW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CCC(=O)CC2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 2 Methoxy Phenyl Cyclohex 3 Enone

Elucidation of Reaction Pathways and Intermediates

Understanding the precise sequence of bond-forming and bond-breaking events, along with the transient species formed during a reaction, is fundamental to controlling chemical outcomes. For 4-(2-methoxyphenyl)-cyclohex-3-enone, these investigations span pericyclic reactions, tautomerization processes, and the behavior of intermediates within catalytic cycles.

While a broad spectrum of named reactions is conceivable, sigmatropic rearrangements are particularly pertinent to the cyclohexenone scaffold. These uncatalyzed, intramolecular pericyclic reactions involve the migration of a sigma bond within a π-electron system and are governed by the principles of orbital symmetry wikipedia.org.

A relevant pathway for derivatives of 4-aryl-cyclohexenones is the oxy-Cope type acs.orgacs.org-sigmatropic rearrangement. nih.govacs.org In a reaction involving an aromatic enone and phenylpyruvic acid, the proposed mechanism commences with the attack of the enolate tautomer of phenylpyruvic acid on the enone. nih.govacs.org This step forms a hemiketal intermediate. nih.govacs.org This intermediate is perfectly poised to undergo a acs.orgacs.org-sigmatropic rearrangement, which proceeds to generate a diketone intermediate that subsequently cyclizes via an intramolecular aldol (B89426) condensation to yield a substituted cyclohexenone acid. nih.govacs.org The diastereospecificity of the reaction is established during the sigmatropic rearrangement step. nih.govacs.org

The general mechanism can be summarized as follows:

Hemiketal Formation: The enolate of a reacting partner attacks the carbonyl carbon of the cyclohexenone.

acs.orgacs.org-Sigmatropic Rearrangement: The hemiketal intermediate undergoes a concerted rearrangement, shifting a σ-bond across a six-atom system.

Intermediate Formation: A diketone intermediate is formed following a proton transfer. nih.govacs.org

Intramolecular Aldol Condensation: The intermediate cyclizes to form the final product. nih.govacs.org

Another well-known acs.orgacs.org-sigmatropic reaction is the Claisen rearrangement, which involves the conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org The formation of a stable carbonyl group typically renders this reaction irreversible. wikipedia.orglibretexts.org

| Named Reaction | Key Intermediate(s) | Driving Force |

| Oxy-Cope Rearrangement | Hemiketal, Diketone | Formation of stable carbonyls in subsequent steps |

| Claisen Rearrangement | Allyl Vinyl Ether-like structure | Formation of a thermodynamically stable carbonyl group |

Keto-enol tautomerism is a fundamental process for carbonyl compounds like 4-(2-methoxyphenyl)-cyclohex-3-enone, which possess an α-hydrogen. This equilibrium between the keto form and the enol form (a molecule with a C=C double bond and an adjacent hydroxyl group) is crucial as the enol is a key nucleophilic intermediate. oregonstate.edu The process is typically slow in neutral media but is readily catalyzed by acids or bases. oregonstate.edu

Base-Catalyzed Enolization:

A base removes a proton from the α-carbon (C6 in this case) to form a resonance-stabilized enolate ion.

Protonation of the enolate ion at the oxygen atom by an acid (e.g., water, the conjugate acid of the base) yields the enol tautomer. libretexts.org

Acid-Catalyzed Enolization:

The carbonyl oxygen is protonated by an acid, forming an oxonium ion. This increases the acidity of the α-hydrogens. libretexts.org

A base (e.g., water) removes a proton from the α-carbon, resulting in the direct formation of the enol. oregonstate.edulibretexts.org

In the case of 4-(2-methoxyphenyl)-cyclohex-3-enone, two potential enol (dienol) forms can be generated, arising from deprotonation at either the C2 or C6 position. The relative stability and concentration of these tautomers at equilibrium are influenced by factors such as substitution and conjugation.

In some reaction pathways, such as those involving bulky substituents that sterically hinder other mechanisms, keto-enol tautomerization can become a key step, enabling alternative routes like intermolecular aldol condensations followed by electrocyclization. nih.govacs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the cyclohexenone motif is a common participant. A typical catalytic cycle for a Pd-catalyzed reaction, such as a Heck or Suzuki coupling, involves a sequence of well-defined steps with distinct palladium intermediates. youtube.comlumenlearning.com

A plausible catalytic cycle for the arylation of 4-(2-methoxyphenyl)-cyclohex-3-enone would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) complex, Ar-Pd-X. youtube.com This step formally oxidizes palladium from the 0 to the +2 state. youtube.com

Migratory Insertion or Transmetalation:

In a Heck-type reaction, the cyclohexenone coordinates to the Pd(II) complex, followed by migratory insertion of the olefin into the Pd-Ar bond. lumenlearning.com

In a Suzuki-type reaction, a transmetalation step occurs where an organoboron reagent transfers its organic group to the palladium center, displacing the halide and forming an Ar-Pd-Ar' complex. youtube.com

β-Hydride Elimination (Heck): After migratory insertion, a β-hydride is eliminated to form the arylated cyclohexenone product and a hydrido-palladium complex (H-Pd-X). lumenlearning.com

Reductive Elimination: The final organic product is expelled from the palladium coordination sphere, regenerating the Pd(0) catalyst for the next cycle. youtube.com This step reduces palladium from +2 back to 0. youtube.com

Key intermediates in these cycles are soluble palladium complexes, which may involve aryl ligands, such as [Pd(Ar)X₃]²⁻, that are crucial to the catalytic process. nih.gov

Role of Catalysts, Ligands, and Solvents in Reaction Selectivity and Rate

The outcome of a chemical reaction is profoundly influenced by the choice of catalyst, the ligands coordinated to it, and the solvent in which the reaction is performed. wikipedia.org These factors can dictate both the speed of the reaction and which of several possible products is formed.

Catalysts: In palladium-catalyzed reactions, the choice of the palladium precursor, such as Pd(OAc)₂ or PdCl₂(PhCN)₂, can affect catalytic activity. nih.gov The active catalyst is typically a Pd(0) species, which may be formed in situ from a Pd(II) salt. youtube.com

Solvents: The solvent affects reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org For instance, polar solvents can stabilize charged intermediates or transition states, accelerating certain reaction steps. wikipedia.org In specific reactions, the choice of solvent has been shown to be critical; for example, in a kinetic resolution of related dienones, trifluorotoluene was found to be superior to other aromatic solvents like xylene, suggesting the solvent plays a role in organizing the reaction components. nih.gov The solvent can also have a significant impact on tautomeric equilibria. wikipedia.org

| Factor | Influence on Reaction | Example |

| Catalyst | Determines reaction feasibility and rate | Pd(OAc)₂ is a common precursor for cross-coupling reactions of enones. lumenlearning.comnih.gov |

| Ligand | Modifies catalyst's electronic/steric properties, affecting selectivity | Phosphine ligands are used to stabilize Pd(0) and tune reactivity. |

| Solvent | Stabilizes intermediates and transition states; influences equilibria | Trifluorotoluene can enhance selectivity in organocatalytic reactions of dienones. nih.gov |

| Base | Acts as a stoichiometric reagent or catalyst in many reactions | KOH can be used to promote Heck reactions and influence product distribution. nih.gov |

Kinetic and Thermodynamic Aspects of Transformations

The study of reaction rates (kinetics) and energy changes (thermodynamics) provides a quantitative understanding of reaction mechanisms, including the identification of the slowest, rate-limiting step.

In Acid-Catalyzed Enolization: For simple ketones, the rate-determining step for enolization in an acid solution is the removal of the α-proton by a base after the initial protonation of the carbonyl oxygen. libretexts.org

In Palladium-Catalyzed C-H Functionalization: In some palladium-catalyzed reactions involving aryl groups, the cleavage of a C(aryl)-H bond can be the rate-determining step. acs.orgnih.gov This has been suggested by kinetic isotope effect (KIE) studies on related systems, where replacing a C-H bond with a C-D bond leads to a significant decrease in the reaction rate. acs.orgnih.gov This points to a concerted metalation-deprotonation (CMD) mechanism being operative. acs.orgnih.gov

Equilibrium Studies in Tautomerism and Isomerization

The structure of 4-(2-Methoxy-phenyl)-cyclohex-3-enone allows for the existence of tautomeric and isomeric forms, the equilibria of which are crucial for understanding its reactivity. The primary tautomerism is the keto-enol equilibrium, while isomerization can involve the migration of the double bond within the cyclohexene (B86901) ring.

Keto-Enol Tautomerism:

This compound predominantly exists in the keto form. The equilibrium between the keto and its corresponding enol tautomers (4-(2-methoxyphenyl)-cyclohexa-1,3-dien-1-ol and 4-(2-methoxyphenyl)-cyclohexa-1,4-dien-1-ol) lies significantly towards the keto tautomer. This preference is characteristic of simple ketones and is attributed to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.

The enol tautomers, although present in low concentrations, are mechanistically significant as they can act as nucleophiles in various reactions, such as alkylation and halogenation at the α-carbon.

Isomerization:

Isomerization of this compound can lead to the formation of 4-(2-Methoxy-phenyl)-cyclohex-2-enone. This process involves the migration of the double bond from the Δ³ to the Δ² position. The relative stability of these isomers is influenced by the electronic and steric effects of the 2-methoxyphenyl substituent. The conjugation of the double bond with the carbonyl group in the Δ² isomer provides additional stability. However, the substitution pattern on the double bond also plays a critical role.

The equilibrium constant (Keq) for such isomerizations is temperature-dependent and can be influenced by the presence of acid or base catalysts, which facilitate the interconversion through protonation/deprotonation steps. libretexts.org

| Solvent | ΔE (Keto - Enol) (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | -17.89 | 30.61 |

| Cyclohexane (B81311) | -17.34 | 30.82 |

| Carbon Tetrachloride | -17.27 | 30.84 |

| Methanol | -16.55 | 31.23 |

| Water | -16.50 | 31.26 |

Influence of Substituents on Mechanistic Pathways and Reaction Outcomes

The 2-methoxyphenyl substituent at the 4-position of the cyclohex-3-enone ring exerts a significant influence on the molecule's reactivity and the mechanisms of its reactions. This influence is a combination of inductive and resonance effects.

The methoxy (B1213986) group (-OCH₃) is an electron-donating group due to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic ring through resonance. libretexts.org This effect is most pronounced at the ortho and para positions of the phenyl ring. As an ortho-substituted methoxy group, it influences the electronic properties of the entire 2-methoxyphenyl moiety.

Electronic Effects on the Cyclohexenone Ring:

The electron-donating nature of the 2-methoxyphenyl group affects the electron density distribution within the cyclohexenone core. This can influence several aspects of its reactivity:

Nucleophilicity of the Enol: The increased electron density from the aryl group can be transmitted to the enol tautomer, enhancing its nucleophilicity at the α-carbon.

Electrophilicity of the Carbonyl Carbon: The electron-donating effect can slightly reduce the partial positive charge on the carbonyl carbon, potentially decreasing its reactivity towards nucleophiles compared to an unsubstituted cyclohexenone.

Reactivity of the Double Bond: The electronic effect of the substituent can influence the susceptibility of the double bond to electrophilic or nucleophilic attack.

Influence on Mechanistic Pathways:

The substituent's electronic and steric properties can dictate the preferred mechanistic pathway and the outcome of various reactions.

In Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho-para director. libretexts.orglibretexts.org This means that in reactions involving electrophilic attack on the phenyl ring, substitution will be directed to the positions ortho and para to the methoxy group.

In Nucleophilic Addition to the Carbonyl: While the electron-donating group may slightly deactivate the carbonyl group, the steric bulk of the ortho-methoxy-phenyl substituent could influence the stereochemical outcome of nucleophilic attack, favoring approach from the less hindered face.

In Conjugate Addition (Michael Addition): The electronic effect of the substituent on the β-carbon of the enone system will influence its reactivity towards nucleophiles. An electron-donating group would be expected to slightly decrease the rate of conjugate addition.

The interplay of these electronic and steric factors can lead to specific regiochemical and stereochemical outcomes in reactions involving this compound.

| Reaction Type | Predicted Influence on Reactivity | Predicted Influence on Regio/Stereoselectivity |

|---|---|---|

| Nucleophilic addition to C=O | Slight deactivation of the carbonyl carbon. | Steric hindrance from the ortho-methoxy group may favor attack from the opposite face. |

| Conjugate (Michael) addition | Slight deactivation of the β-carbon. | The substituent may influence the stereochemistry of the newly formed stereocenter. |

| Electrophilic addition to the enol | Enhanced nucleophilicity of the α-carbon of the enol. | - |

| Electrophilic aromatic substitution | Activation of the phenyl ring. | Directs incoming electrophiles to the positions ortho and para to the methoxy group. |

Computational Chemistry Studies on 4 2 Methoxy Phenyl Cyclohex 3 Enone and Analogues

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties from first principles.

Density Functional Theory (DFT) Applications for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules nih.govnih.gov. It is particularly favored for its balance of accuracy and computational cost. In studies of cyclohexenone and chalcone (B49325) derivatives, DFT, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), is the standard method for geometry optimization nih.govniscpr.res.in.

This process calculates the lowest energy arrangement of atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For example, in a study of a chalcone derivative, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, DFT was used to optimize the ground-state geometry, and the results showed good agreement with experimental X-ray diffraction data niscpr.res.in. For 4-(2-Methoxy-phenyl)-cyclohex-3-enone, DFT would be expected to reveal a non-planar structure, with the cyclohexenone ring likely adopting a conformation such as an envelope or half-chair to minimize steric strain. The optimized geometry is the foundation for all further electronic property calculations.

Table 1: Representative DFT-Calculated Bond Parameters for Analogous Structures (Note: This table is illustrative, based on typical values for similar functional groups found in computational studies of related molecules.)

| Parameter | Functional Group | Typical Calculated Value |

| Bond Length (Å) | C=O (ketone) | ~1.23 Å |

| Bond Length (Å) | C=C (cyclohexenone) | ~1.35 Å |

| Bond Length (Å) | C-O (methoxy) | ~1.36 Å |

| Bond Angle (°) | C-C-C (in ring) | ~116-124° |

| Dihedral Angle (°) | Phenyl-Cyclohexenone | Varies, indicating twist |

Ab Initio Calculations (e.g., Hartree-Fock) for Comparative Analysis

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles without the inclusion of empirical parameters. While often less accurate than DFT for systems with significant electron correlation, HF calculations are valuable for providing a baseline for comparison. In studies of molecules with methoxy (B1213986) groups, ab initio methods have been used to investigate electronic properties unige.ch. Comparing HF results with DFT findings helps in understanding the role of electron correlation, which DFT accounts for more effectively. A comparative analysis would typically show differences in calculated energies and electronic properties, highlighting the importance of choosing an appropriate theoretical level for the system under investigation.

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical behavior. Computational methods provide detailed insights into this electronic structure.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap) and its Relation to Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nankai.edu.cn. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity nih.gov.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In various studies on chalcone and cyclohexenone derivatives, the HOMO-LUMO gap is consistently calculated to predict reactivity nih.govnih.govniscpr.res.in. For this compound, the electron-donating methoxy group and the electron-withdrawing enone system would influence the energies of the frontier orbitals. The HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is often distributed over the α,β-unsaturated ketone moiety.

Table 2: Illustrative FMO Data for Analogous Chalcone Derivatives (Data derived from studies on similar molecular scaffolds)

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Implied Reactivity |

| Methoxy-substituted Chalcone niscpr.res.in | -5.98 | -2.23 | 3.75 | Moderate |

| Bromo-substituted Chalcone nih.gov | -6.51 | -2.77 | 3.74 | High |

| Tolyl-substituted Chalcone nih.gov | -6.23 | -2.49 | 3.74 | Moderate |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack mdpi.com. The MEP map is colored according to the electrostatic potential on the molecule's surface:

Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for protonation or interaction with electrophiles. Conversely, positive potential (blue) would likely be found near the hydrogen atoms, particularly those on the aromatic ring, while the carbon atom of the carbonyl group would also exhibit some electron deficiency niscpr.res.inunige.ch.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability tandfonline.com.

In a molecule like this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the carbonyl oxygen and the methoxy oxygen into adjacent antibonding orbitals. For instance, a significant interaction would be expected between the lone pair of the carbonyl oxygen (n) and the antibonding orbital of the adjacent C=C bond (π*). The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Conformational Analysis and Stereochemical Prediction

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules, which in turn governs their reactivity and biological activity. For this compound, computational studies focus on the arrangement of the cyclohexenone ring and the orientation of the methoxy-phenyl substituent.

The six-membered cyclohexenone ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. The precise geometry of these conformations can be quantitatively described using Cremer-Pople puckering parameters. nih.gov These parameters, derived from the coordinates of the ring atoms, describe the exact shape of the ring. The key parameters are:

Q (Total Puckering Amplitude): This value indicates the degree of puckering. A Q value of 0 Å corresponds to a completely planar ring. researchgate.net

θ and φ (Puckering Angles): These angles define the type of conformation, such as chair, boat, half-chair, or envelope. researchgate.net

For a six-membered ring, three parameters (Q, θ, and φ) are sufficient to describe its conformation. nih.gov Computational methods, typically employing Density Functional Theory (DFT), can be used to calculate the energies of different possible conformations and identify the most stable forms. For cyclohexene (B86901) and its derivatives, the half-chair conformation is often the most stable. The presence of the sp2-hybridized carbons of the double bond influences the ring's preferred geometry.

| Conformation | θ (degrees) | φ (degrees) | Description |

|---|---|---|---|

| Chair (C) | 0 or 180 | N/A | Most stable conformation for cyclohexane (B81311), staggered arrangement minimizes torsional strain. |

| Boat (B) | 90 | 0, 60, 120... | Less stable due to flagpole interactions and eclipsing strain. |

| Twist-Boat (TB) | 90 | 30, 90, 150... | More stable than the boat form by relieving some strain. |

| Half-Chair (H) | 54.7 | Variable | Common low-energy conformation for cyclohexene rings. |

| Envelope (E) | 54.7 | Variable | One atom is out of the plane of the other five. |

The conformational preference around the single bond connecting the aryl group to the cyclohexenone ring and the single bond within the enone moiety (C-CO-C=C) is critical. The terms s-cis and s-trans (or syn-periplanar and anti-periplanar) describe the relative orientation of the double bonds or a double bond and a substituent.

The angle defining the orientation of the carbonyl group relative to the C=C double bond within the ring.

The angle defining the orientation of the 2-methoxyphenyl ring relative to the plane of the C=C bond of the cyclohexenone ring.

The interplay between resonance stabilization, which favors planarity, and steric hindrance, which favors non-planar arrangements, dictates the most stable conformation. nih.govplos.org In many aryl enone systems, the s-trans conformer, where the substituent is oriented away from the carbonyl group, is found to be more stable in the liquid state at room temperature. researchgate.net However, steric clashes between the ortho-methoxy group and protons on the cyclohexenone ring could lead to a twisted conformation, where the phenyl ring is not coplanar with the enone system. Computational calculations of the conformational energy profile, plotting energy against the dihedral angle of rotation, can identify the minimum energy conformations and the rotational barriers between them. plos.org

| Conformer | Dihedral Angle (Aryl-C=C) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Planar s-cis | 0° | High | Significant steric repulsion. |

| Planar s-trans | 180° | Moderate | Maximized resonance, but some steric strain may exist. |

| Twisted (Skewed) | ~45° | Lowest | A compromise balancing resonance stabilization and steric hindrance. |

| Perpendicular | 90° | High | Resonance is completely disrupted. |

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is an indispensable tool for predicting and interpreting various types of spectra. By calculating spectroscopic parameters for a proposed structure, these can be compared with experimental data to confirm the identity and elucidate the properties of the molecule.

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-31G* or larger). scispace.com The calculation first involves optimizing the molecular geometry to find a stable energy minimum. Subsequently, a frequency calculation is performed, which provides the harmonic vibrational frequencies, IR intensities, and Raman activities. scispace.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. These calculations allow for the assignment of specific vibrational modes to the observed peaks in the experimental spectra. scispace.com For this compound, key vibrational modes would include the C=O stretch of the ketone, the C=C stretches of the enone and the aromatic ring, and the C-O-C stretches of the methoxy group.

| Vibrational Mode | Calculated (Scaled) Frequency (cm-1) | Experimental IR Frequency (cm-1) | Experimental Raman Frequency (cm-1) |

|---|---|---|---|

| C=O Stretch (Ketone) | 1665 | 1668 | 1667 |

| C=C Stretch (Enone) | 1610 | 1612 | 1611 |

| C=C Stretch (Aromatic) | 1595 | 1598 | 1597 |

| C-O-C Asymmetric Stretch | 1245 | 1248 | 1247 |

| C-O-C Symmetric Stretch | 1025 | 1028 | 1027 |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful method for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.netmdpi.com These calculations are typically performed at the DFT level (e.g., B3LYP) on a previously optimized geometry. researchgate.net

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. Comparing the calculated ¹H and ¹³C chemical shifts with experimental spectra can confirm structural assignments, especially for complex molecules with ambiguous signals. mdpi.comrsc.org The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. researchgate.net

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O (Carbonyl) | 199.5 | 201.2 | -1.7 |

| C4 (Aryl-substituted) | 155.8 | 157.0 | -1.2 |

| C3 (Enone) | 125.1 | 126.5 | -1.4 |

| C1' (Aryl, C-O) | 156.5 | 158.1 | -1.6 |

| -OCH3 (Methoxy) | 55.4 | 56.3 | -0.9 |

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying excited electronic states and simulating UV-Visible absorption spectra. scielo.org.zamdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for the principal electronic transitions, such as the π→π* transition associated with the conjugated enone and aromatic systems, and the weaker n→π* transition of the carbonyl group. scielo.org.za To better match experimental conditions, these calculations often include a solvent model, like the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the electronic transitions. scielo.org.zamdpi.com

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 345 | 0.02 | n→π |

| S0 → S2 | 280 | 0.45 | π→π |

| S0 → S3 | 225 | 0.31 | π→π* |

Topological Analysis of Electron Density

The topological analysis of electron density provides a powerful framework for interpreting the electronic structure of molecules, offering profound insights into chemical bonding and non-covalent interactions. By examining the gradient and higher-order derivatives of the electron density (ρ), it is possible to partition a molecule into atomic basins and characterize the nature of the interactions between them. This approach transforms the continuous scalar field of the electron density into a definitive map of molecular structure, including atoms and the bonds that connect them.

Atoms-in-Molecules (AIM) Theory for Chemical Bonding

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, offers a rigorous definition of chemical structure based on the topology of the electron density. wikipedia.orgias.ac.in In this theory, atoms are defined as the regions of space encompassed by a single nucleus (an attractor) and its associated basin of electron density. ias.ac.in The boundaries between these atomic basins are defined by zero-flux surfaces in the gradient vector field of the electron density.

The lines of maximum electron density that link the nuclei of bonded atoms are known as bond paths. ias.ac.in Along each bond path lies a unique point where the gradient of the electron density is zero, known as a bond critical point (BCP). The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond. Key properties include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values are indicative of stronger bonds (e.g., double or triple bonds).

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0) at the BCP. Shared interactions, typical of covalent bonds, are characterized by a negative Laplacian, signifying the accumulation of charge between the nuclei. Closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, typically exhibit a positive Laplacian, indicating charge depletion in the internuclear region.

A hypothetical AIM analysis of this compound would identify BCPs for all covalent linkages. The table below presents expected topological parameters for selected bonds within the molecule, illustrating how AIM distinguishes between different bond types.

Table 1: Hypothetical AIM Topological Parameters for Selected Bonds in this compound

| Bond Type | Bond Path | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|---|

| Carbonyl | C=O | ~0.35 - 0.45 | > 0 | Polar Covalent |

| Alkene | C=C | ~0.30 - 0.36 | < 0 | Covalent (Shared) |

| Aromatic | C-C (phenyl) | ~0.28 - 0.32 | < 0 | Covalent (Shared) |

| Ether | C-O (methoxy) | ~0.20 - 0.25 | > 0 | Polar Covalent |

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a powerful tool in computational chemistry used to identify and visualize non-covalent interactions (NCIs). wikipedia.org This method is based on the relationship between the electron density (ρ) and its first derivative, which is used to calculate the dimensionless RDG scalar field. wikipedia.orgchemtools.org Non-covalent interactions are found in regions of low electron density and a small reduced density gradient. wikipedia.org

A scatter plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix reveals the nature of these interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds) : Appear as distinct spikes at negative values of sign(λ₂)ρ(r).

Weak Attractive Interactions (e.g., van der Waals) : Appear as spikes near zero on the sign(λ₂)ρ(r) axis.

Strong Repulsive Interactions (e.g., Steric Clashes) : Appear as spikes at positive values of sign(λ₂)ρ(r). chemtools.org

These interactions can be visualized in three-dimensional space by plotting the RDG isosurfaces, which are typically color-coded based on the value of sign(λ₂)ρ(r). Blue isosurfaces indicate attractive interactions, green indicates weak van der Waals forces, and red signifies repulsive steric clashes. chemtools.org

For this compound, an RDG analysis would likely reveal several key intramolecular non-covalent interactions. Due to the proximity of the 2-methoxy group to the cyclohexenone ring, a degree of steric repulsion is expected between the hydrogen atoms of the methoxy group and the hydrogen atoms on the ring. This would be visualized as a reddish isosurface in the space between these groups. Concurrently, weak, stabilizing van der Waals interactions, represented by green isosurfaces, would be widespread across the molecule, particularly between the phenyl and cyclohexenone rings.

Table 2: Expected Non-Covalent Interactions in this compound from RDG Analysis

| Interaction Type | Atoms Involved (Hypothetical) | Expected sign(λ₂)ρ(r) Range (a.u.) | 3D Isosurface Color |

|---|---|---|---|

| Steric Repulsion | H (methoxy) ↔ H (cyclohexenone) | +0.01 to +0.03 | Red |

| van der Waals | Phenyl ring ↔ Cyclohexenone ring | -0.01 to +0.01 | Green |

Electron Localization Function (ELF) and Localized Orbital Locators (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields used to analyze the extent of electron localization in a molecule, providing a visual representation of atomic shells, chemical bonds, and lone pairs. aps.orgresearchgate.net

The Electron Localization Function (ELF) was developed to provide a measure of the excess kinetic energy density caused by the Pauli exclusion principle. jussieu.fr Its values are scaled to range from 0 to 1. aps.org Regions with high ELF values (approaching 1) correspond to areas where electrons are highly localized, such as in covalent bonds, lone pairs, and atomic core shells. An ELF value of 0.5 is characteristic of a uniform electron gas, often found in metallic bonding. aps.org

The Localized Orbital Locator (LOL) is derived from the kinetic-energy density and also serves to identify regions of high electron localization. nih.govsemanticscholar.org Like ELF, LOL provides a clear distinction between bonding regions and lone pair regions. It is particularly useful for describing the features of bonding in terms of local kinetic energy. nih.gov

For this compound, both ELF and LOL analyses would reveal distinct regions of high electron localization. The highest values would be found in the core shells of the carbon and oxygen atoms. High localization would also be evident in the regions corresponding to the covalent bonds (C-C, C=C, C-H, C-O, C=O) and, notably, in the non-bonding regions corresponding to the lone pairs on the two oxygen atoms (carbonyl and methoxy). The analysis of the size and shape of these localization domains (basins) and the electron population within them can provide further quantitative insight into the molecule's electronic structure.

Table 3: Predicted ELF/LOL Features for this compound

| Molecular Feature | Type of Localization | Expected ELF/LOL Value | Predicted Basin Population (e⁻) |

|---|---|---|---|

| C=O Bond | Covalent Bond | High (> 0.8) | ~3.0 - 3.5 |

| C=C Bond | Covalent Bond | High (> 0.85) | ~3.2 - 3.8 |

| Carbonyl Oxygen Lone Pairs | Non-bonding (Lone Pair) | High (> 0.85) | ~2.5 - 2.8 per pair |

| Methoxy Oxygen Lone Pairs | Non-bonding (Lone Pair) | High (> 0.85) | ~2.6 - 2.9 per pair |

Advanced Spectroscopic Characterization Methodologies for 4 2 Methoxy Phenyl Cyclohex 3 Enone Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of 4-(2-Methoxy-phenyl)-cyclohex-3-enone would be expected to show distinct signals for each unique proton in the molecule. The analysis would focus on:

Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. Aromatic protons on the 2-methoxyphenyl ring would appear in the downfield region (typically δ 6.8-7.5 ppm). The vinyl proton on the cyclohexenone ring would also be in a characteristic downfield region. The aliphatic protons of the cyclohexenone ring would resonate more upfield. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the number of protons in each environment (e.g., 3H for the methoxy group).

Spin-Spin Coupling (J-coupling): The splitting pattern of signals (e.g., singlet, doublet, triplet, multiplet) would reveal the number of adjacent protons, allowing for the determination of proton connectivity within the cyclohexenone and phenyl rings.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Vinyl-H |

| Data not available | Data not available | Data not available | Allylic-CH₂ |

| Data not available | Data not available | Data not available | Aliphatic-CH₂ |

| Data not available | Data not available | Data not available | Aliphatic-CH₂ |

| Data not available | Data not available | Data not available | Methoxy-H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, key features would include:

Chemical Shift (δ): The carbonyl carbon (C=O) of the cyclohexenone ring would have the most downfield chemical shift (typically δ > 190 ppm). The olefinic carbons of the C=C double bond and the aromatic carbons would appear in the δ 110-160 ppm range. The aliphatic carbons of the cyclohexenone ring would be found in the upfield region (δ 20-50 ppm). The methoxy carbon would have a characteristic shift around δ 55-60 ppm.

Number of Signals: The total number of signals would indicate the number of unique carbon environments, which can reveal molecular symmetry.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (ppm) | Assignment |

| Data not available | C=O (Carbonyl) |

| Data not available | Aromatic/Olefinic Carbons |

| Data not available | Methoxy Carbon (-OCH₃) |

| Data not available | Aliphatic Carbons (CH₂) |

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of protons within the cyclohexenone and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is essential for identifying quaternary carbons (like the carbonyl and substituted aromatic carbons) and for piecing together the different fragments of the molecule. For instance, a correlation between the methoxy protons and the aromatic carbon at position 2 would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, even if they are not directly bonded. It would be instrumental in determining the stereochemistry and conformation of the molecule, particularly the relative orientation of the phenyl ring and the cyclohexenone ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman) corresponding to molecular vibrations.

Analysis of Characteristic Vibrational Frequencies for Functional Groups

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1650-1680 cm⁻¹, is characteristic of an α,β-unsaturated ketone.

C=C Stretch: Vibrations for the olefinic and aromatic double bonds would appear in the 1500-1650 cm⁻¹ region.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group would produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-H Stretch: Aromatic and vinylic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

C-H Bending: Aromatic C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region would help confirm the substitution pattern on the phenyl ring.

Hypothetical Vibrational Frequencies Data Table:

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available | Strong | C=O stretch (α,β-unsaturated ketone) |

| Data not available | Medium-Strong | C=C stretch (aromatic and olefinic) |

| Data not available | Strong | C-O-C stretch (asymmetric) |

| Data not available | Strong | C-O-C stretch (symmetric) |

| Data not available | Medium | Aromatic/Vinylic C-H stretch |

| Data not available | Medium-Strong | Aliphatic C-H stretch |

Assignment of Fundamental Vibrational Modes

A complete assignment of all fundamental vibrational modes would typically require computational modeling, such as Density Functional Theory (DFT) calculations. These calculations would predict the vibrational frequencies and intensities, which could then be correlated with the experimental IR and Raman spectra. This process allows for a detailed understanding of the molecule's vibrational dynamics, including stretching, bending, rocking, and torsional modes of the entire molecular structure. Without experimental spectra to serve as a benchmark, a meaningful assignment of these modes is not possible.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as clues to its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental formula of a molecule.

For this compound, with the molecular formula C₁₃H₁₄O₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental HRMS measurements. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed to obtain high-resolution mass spectra. The experimentally determined mass is then compared to the theoretical value to confirm the elemental composition, a critical step in the identification of the compound.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₂ |

| Calculated Monoisotopic Mass | 202.0994 Da |

| Nominal Mass | 202 Da |

Fragmentation Pattern Analysis for Structural Insights

Electron Ionization (EI) mass spectrometry is particularly useful for structural elucidation due to the predictable fragmentation patterns it generates. The energetic electrons used in EI cause the molecule to ionize and fragment in characteristic ways, providing a "fingerprint" of the molecule's structure.

The fragmentation of this compound is expected to be dictated by its key functional groups: the α,β-unsaturated ketone and the methoxy-phenyl substituent. Key fragmentation pathways for cyclic ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and retro-Diels-Alder reactions. The methoxy-phenyl group can also undergo characteristic cleavages.

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group to form a stable phenoxy cation is a common pathway for anisole (B1667542) derivatives, resulting in a fragment ion at m/z 187.

Loss of carbon monoxide (CO): Following α-cleavage, cyclic ketones can readily lose a molecule of CO, which would lead to a fragment at m/z 174.

Retro-Diels-Alder (RDA) reaction: The cyclohexenone ring can undergo an RDA reaction, breaking the ring into two smaller fragments. This is a characteristic fragmentation for cyclohexene (B86901) derivatives.

Cleavage of the methoxy-phenyl group: The bond between the cyclohexene ring and the aromatic ring can cleave, leading to fragments corresponding to the methoxy-phenyl cation (m/z 107) and the cyclohexenone radical cation (m/z 95).

Analyzing these characteristic fragment ions allows for the reconstruction of the original molecular structure, confirming the connectivity of the different parts of the molecule. mdpi.commiamioh.eduresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment |

|---|---|

| 202 | [M]⁺ (Molecular Ion) |

| 187 | [M - CH₃]⁺ |

| 174 | [M - CO]⁺ |

| 107 | [C₇H₇O]⁺ |

| 95 | [C₆H₇O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule.

Electronic Transitions and Chromophore Analysis

The structure of this compound contains two primary chromophores that dominate its UV-Vis spectrum:

The α,β-unsaturated ketone system: This conjugated system gives rise to two characteristic electronic transitions: a strong π→π* transition at shorter wavelengths (typically 220-250 nm) and a weaker n→π* transition at longer wavelengths (typically 300-330 nm). The π→π* transition is of high intensity (ε > 10,000), while the n→π* transition is formally forbidden and thus has a much lower intensity (ε < 100). researchgate.nethnue.edu.vn

The 2-methoxyphenyl group: The aromatic ring is also a chromophore, exhibiting characteristic π→π* transitions. When conjugated with the enone system, it can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity.

Table 3: Expected Electronic Transitions and Absorption Maxima

| Transition | Chromophore | Expected λmax Range | Expected Intensity (ε) |

|---|---|---|---|

| π→π* | α,β-Unsaturated Ketone & Aromatic Ring | 230 - 280 nm | High (>10,000) |

| n→π* | Carbonyl Group | 300 - 340 nm | Low (<100) |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, and thus the bond lengths, bond angles, and torsional angles that define the molecular geometry.

Determination of Solid-State Molecular Geometry, Bond Lengths, and Angles

While specific crystallographic data for this compound is not publicly available, the expected molecular geometry can be inferred from the analysis of similar structures. nih.gov

Molecular Geometry: The cyclohexenone ring is not planar and is expected to adopt a half-chair or sofa conformation to minimize steric strain. The methoxy-phenyl group will be attached to this ring, and the dihedral angle between the plane of the aromatic ring and the plane of the double bond in the cyclohexenone ring will be a key structural parameter.

Bond Lengths: The C=O bond in the ketone is expected to have a length of approximately 1.22 Å. The C=C double bond in the enone system will be around 1.34 Å, slightly longer than an isolated double bond due to conjugation. The C-O bonds of the methoxy group will have characteristic lengths, with the C(aryl)-O bond being shorter (around 1.36 Å) than the O-C(methyl) bond (around 1.42 Å) due to the influence of the aromatic ring.

Bond Angles: The bond angles within the sp² hybridized carbons of the enone and the phenyl ring will be approximately 120°. The angles within the sp³ hybridized carbons of the cyclohexenone ring will be close to the tetrahedral angle of 109.5°, but will be distorted due to the ring strain and the presence of the double bond.

X-ray crystallographic analysis of related substituted cyclohexanone (B45756) and methoxyphenyl derivatives confirms these general structural features. researchgate.netmdpi.com

Table 4: Expected Bond Lengths and Angles Based on Analogous Structures

| Bond/Angle | Type | Expected Value |

|---|---|---|

| C=O | Bond Length | ~1.22 Å |

| C=C (ring) | Bond Length | ~1.34 Å |

| C(aryl)-O(methoxy) | Bond Length | ~1.36 Å |

| O(methoxy)-C(methyl) | Bond Length | ~1.42 Å |

| C-C-C (in ring) | Bond Angle | ~110-120° |

| C=C-C=O | Torsion Angle | Close to 0° or 180° for planarity |

Elucidation of Crystal Packing and Intermolecular Interactions

The detailed elucidation of the three-dimensional arrangement of molecules within a crystal lattice and the nature of the non-covalent forces that govern this organization are paramount for understanding the solid-state properties of a compound. For this compound, single-crystal X-ray diffraction would be the definitive technique to unravel its crystal packing and intermolecular interactions. However, a comprehensive search of crystallographic databases indicates that the specific crystal structure for this compound has not yet been reported in publicly available literature.

In the absence of direct experimental data for the title compound, a discussion of its crystal packing and intermolecular interactions would be entirely speculative. The precise manner in which the molecules arrange themselves in the solid state is dependent on a delicate balance of various intermolecular forces, including hydrogen bonding, van der Waals forces, and potential π-π stacking interactions. The conformation of the cyclohexenone ring and the orientation of the methoxy-phenyl substituent would significantly influence these interactions.

To provide a scientifically accurate account, crystallographic data is essential. This would typically include the unit cell parameters, space group, and the atomic coordinates of the molecule. From this information, a detailed analysis of the intermolecular contacts can be performed to identify and characterize the specific interactions that stabilize the crystal structure.

Future crystallographic studies on this compound would be necessary to generate the data required for a thorough analysis of its crystal packing. Such studies would reveal the key structural motifs and intermolecular forces that define its solid-state architecture.

Synthetic Utility and Further Derivatization of 4 2 Methoxy Phenyl Cyclohex 3 Enone

Intermediate for the Synthesis of Complex Organic Molecules

The reactivity of the α,β-unsaturated ketone system in 4-(2-Methoxy-phenyl)-cyclohex-3-enone makes it a promising candidate for the construction of intricate molecular architectures.

Formation of Fused Polycyclic Systems

The cyclohexenone core of this compound is a classic precursor for the formation of fused ring systems through annulation reactions. One of the most prominent methods for constructing a new six-membered ring onto an existing one is the Robinson annulation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orgresearchgate.net

In a hypothetical scenario, this compound could serve as the Michael acceptor. The addition of an enolate, for instance from a cyclic ketone like cyclohexanone (B45756), would be the initial step. Subsequent intramolecular aldol condensation of the resulting 1,5-diketone would lead to the formation of a new fused six-membered ring, generating a tetracyclic core. The general mechanism for such a transformation is outlined below:

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Michael Addition | This compound, Enolate of a ketone | 1,5-diketone |

| 2 | Intramolecular Aldol Condensation | 1,5-diketone | Fused polycyclic system |

Furthermore, the electron-deficient double bond of the cyclohexenone ring can act as a dienophile in Diels-Alder reactions. organic-chemistry.orgwikipedia.orglibretexts.org This [4+2] cycloaddition with a suitable diene would result in the formation of a bicyclic system, which could be further elaborated into more complex polycyclic structures. The stereochemical outcome of such reactions is often predictable, offering a reliable method for constructing stereochemically rich molecules. nih.gov

Precursors for Other Cyclic and Heterocyclic Compounds

The enone functionality of this compound provides a handle for the synthesis of various other cyclic and heterocyclic compounds. The carbonyl group and the double bond can be selectively functionalized to introduce new atoms and ring systems.

For instance, conjugate addition of various nucleophiles to the β-carbon of the enone system is a powerful tool for introducing substituents. nsf.gov The resulting enolate can then be trapped with electrophiles, leading to a variety of substituted cyclohexanone derivatives. These derivatives can, in turn, serve as precursors for other cyclic structures.

The synthesis of heterocyclic compounds can be envisioned through reactions that involve the carbonyl group or the double bond. For example, condensation of the ketone with hydrazines or hydroxylamine could lead to the formation of pyrazole or isoxazole derivatives, respectively. While these are general reactions for α,β-unsaturated ketones, their specific application to this compound would need to be experimentally verified. The reaction with a binucleophile like a hydrazine would proceed as follows:

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Hydrazine | Fused Pyrazoline |

| This compound | Substituted Hydrazine | Fused Pyrazoline |

Scaffold for Further Functionalization and Molecular Modification

The core structure of this compound can be utilized as a scaffold for introducing a variety of functional groups, allowing for the generation of a library of related compounds for various applications, including medicinal chemistry.

The reactive sites on the molecule include the carbonyl group, the α- and β-carbons of the enone system, and the aromatic ring. The carbonyl group can undergo reduction to an alcohol or can be a site for nucleophilic addition. The double bond can be subjected to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation.

The aromatic ring, with its methoxy (B1213986) substituent, can undergo electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing group, which would direct incoming electrophiles to specific positions on the phenyl ring, allowing for controlled functionalization.

Below is a table summarizing potential functionalization reactions on the this compound scaffold:

| Reaction Type | Reagent | Functional Group Introduced/Modified |

| Reduction | NaBH4, LiAlH4 | Hydroxyl group (at C-1) |

| Grignard Reaction | R-MgBr | Alkyl/Aryl group and a hydroxyl group (at C-1) |

| Conjugate Addition | R2CuLi, RNH2, RSH | Alkyl, Amino, or Thioether group (at C-3) |

| Epoxidation | m-CPBA | Epoxide across the double bond |

| Halogenation | Br2, Cl2 | Dihalide across the double bond |

| Aromatic Nitration | HNO3, H2SO4 | Nitro group on the aromatic ring |

| Aromatic Halogenation | Br2, FeBr3 | Bromo group on the aromatic ring |

Future Research Directions and Challenges in 4 2 Methoxy Phenyl Cyclohex 3 Enone Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener and more economical chemical processes necessitates the development of advanced synthetic methodologies for 4-(2-methoxy-phenyl)-cyclohex-3-enone. Current strategies for constructing substituted cyclohexenones often rely on classic reactions such as Robinson annulations, Michael additions, and aldol (B89426) condensations. acs.org While effective, these methods can sometimes suffer from limitations including harsh reaction conditions, the generation of significant waste, and modest yields.

Future research will likely prioritize the development of catalytic, one-pot, and multicomponent reactions that streamline the synthesis of the this compound core. For instance, cascade reactions, such as the inter–intramolecular double Michael strategy, offer a promising approach to constructing highly functionalized cyclohexanones with high diastereoselectivity in a single operation. nih.gov The use of phase-transfer catalysts in aqueous media further enhances the sustainability of such processes. nih.gov

Moreover, chemoenzymatic routes present a powerful and environmentally benign alternative. The use of enzymes for key transformations, such as hydrolysis, can afford enantiomerically enriched building blocks that are crucial for the synthesis of chiral derivatives. nih.gov The development of robust and recyclable enzyme systems for the synthesis of precursors to this compound is a key area for future exploration.

Key Challenges and Future Directions:

Catalyst Development: Designing novel, highly efficient, and recyclable catalysts (both metal-based and organocatalysts) for the asymmetric synthesis of the cyclohexenone core.

Flow Chemistry: Implementing continuous flow processes to improve reaction control, enhance safety, and facilitate scalable production.

Renewable Starting Materials: Investigating the use of bio-based feedstocks for the synthesis of key precursors, thereby reducing reliance on petrochemical sources.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the formation and derivatization of this compound is paramount for optimizing existing methods and discovering new transformations. Many reactions involving cyclohexenones proceed through complex pathways involving multiple intermediates and transition states. For example, mdpi.commdpi.com-sigmatropic rearrangements have emerged as a powerful tool for the stereospecific synthesis of cyclohexenone acids, with the reaction conditions influencing the formation of different stereoisomers through distinct mechanistic routes. acs.org

Future research should focus on elucidating the intricate details of these transformations. The use of advanced spectroscopic techniques, such as in-situ monitoring, can provide real-time insights into reaction kinetics and the detection of transient intermediates. irb.hr For instance, understanding how Lewis acids modulate the photochemical behavior of enones by altering their electronic structure and decay pathways is crucial for designing novel photochemical reactions. nih.gov Time-resolved spectroscopy combined with high-level theoretical calculations can unravel the ultrafast dynamics of photoexcited enone complexes, explaining how catalysts can induce high enantioselectivity. nih.gov

Key Research Questions:

What is the precise role of catalysts and additives in controlling the regio- and stereoselectivity of reactions?

How do solvent effects influence reaction pathways and product distributions?

Can we identify and characterize key reaction intermediates to gain a more complete picture of the reaction landscape?

Exploration of Novel Stereoselective Derivatization Strategies

The cyclohexenone scaffold of this compound offers multiple sites for functionalization, making it a versatile platform for the synthesis of diverse and complex molecules. The development of novel stereoselective derivatization strategies is a major focus of ongoing research. Controlling the stereochemistry at the C4 position and other chiral centers is often a significant challenge.

Future efforts will likely concentrate on the discovery and application of new stereoselective reactions. This includes the use of chiral catalysts, such as bifunctional ruthenium catalysts for asymmetric transfer hydrogenation, to prepare optically active derivatives. mdpi.com The activation of the cyclohexene (B86901) moiety through coordination to transition metals, such as molybdenum, can enable highly stereoselective carbon-carbon bond formation. acs.org A reaction is considered stereoselective when it predominantly forms one stereoisomer out of several possibilities. slideshare.netmasterorganicchemistry.com

Furthermore, the exploration of reactions that proceed with high stereospecificity, where different stereoisomers of the starting material yield different stereoisomeric products, will be of great interest. slideshare.netmasterorganicchemistry.com This level of control is essential for the synthesis of complex natural products and pharmaceutically active molecules where specific stereoisomers are required for biological activity.

Potential Areas for Exploration:

Asymmetric Conjugate Additions: Developing new methods for the enantioselective addition of nucleophiles to the cyclohexenone core.

Catalytic Enantioselective Functionalization: Exploring catalytic methods for the direct enantioselective functionalization of C-H bonds.

Domino Reactions: Designing novel domino reaction sequences that create multiple stereocenters in a single synthetic operation.

Integration of Advanced Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental synthesis is poised to revolutionize the field of organic chemistry. For a complex molecule like this compound, computational tools can provide invaluable insights into its structure, reactivity, and spectroscopic properties, thereby guiding experimental design and accelerating the discovery of new reactions.

Density Functional Theory (DFT) has become a powerful tool for predicting molecular properties and elucidating reaction mechanisms. acs.org Quantum chemical calculations can be employed to estimate reaction pathways, including the energies of transition states and intermediates, which can help in predicting the outcome of unknown reactions and designing more efficient catalysts. rsc.orgrsc.org For example, computational studies have been used to investigate the Horner-Wadsworth-Emmons reaction for the synthesis of α-hydroxymethylated enones, providing support for a specific reaction mechanism. researchgate.net

The integration of computational screening with experimental validation can significantly reduce the time and resources required for methodology development. rsc.org For instance, computational tools can be used to perform virtual screens of catalysts and substrates to identify promising candidates for experimental investigation. Furthermore, computational approaches are increasingly used to elucidate the molecular-level properties of molecules, which can help in predicting their behavior and reactivity. mdpi.com

Future Opportunities:

Machine Learning: Employing machine learning algorithms to predict reaction outcomes and optimize reaction conditions based on large datasets of experimental results.

De Novo Catalyst Design: Using computational methods to design novel catalysts with enhanced activity and selectivity for specific transformations.

Integrated Workflow: Developing seamless workflows that integrate computational modeling, automated synthesis, and high-throughput screening to accelerate the discovery and optimization of new synthetic routes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Methoxy-phenyl)-cyclohex-3-enone in academic settings?

- Methodological Answer : The compound can be synthesized via Michael addition or Robinson annulation . For example, chalcone derivatives (prepared from substituted acetophenones and aldehydes) are reacted with ethyl acetoacetate in the presence of a base (e.g., 10% NaOH) under reflux in ethanol . Solvent-free methods are also reported for analogous cyclohexenones, improving reaction efficiency . Reaction optimization often involves adjusting temperature, catalyst loading, and solvent polarity.

Q. How is the purity and structural identity of this compound confirmed in basic research?

- Methodological Answer : Standard characterization includes NMR spectroscopy (¹H/¹³C), FT-IR (to confirm ketone and aromatic moieties), and mass spectrometry (HRMS for molecular ion validation). For crystalline derivatives, X-ray diffraction (XRD) using programs like SHELX refines bond lengths and angles . Polarimetry or chiral HPLC may be employed if stereoisomers are present .

Advanced Research Questions

Q. What computational strategies are used to model the electronic and thermodynamic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP is widely used to calculate molecular orbitals, electrostatic potentials, and thermochemical properties . Basis sets (e.g., 6-311G**) are selected based on computational cost and accuracy requirements. For correlation-energy corrections, the Colle-Salvetti formula or gradient-corrected functionals improve prediction of atomization energies and ionization potentials .

Q. How can crystallographic data resolve conformational ambiguities in cyclohexenone derivatives?

- Methodological Answer : Single-crystal XRD analysis with SHELXL software determines the cyclohexenone ring conformation (e.g., envelope, half-chair, or screw-boat) and substituent dihedral angles . Disorder in crystal structures (e.g., split positions for aryl groups) is modeled using occupancy refinement. For example, weak C–H···O interactions in packing diagrams explain stability trends .

Q. What experimental and computational approaches address discrepancies in spectroscopic or reactivity data?

- Methodological Answer : Contradictions in data (e.g., unexpected NMR splitting or reaction yields) require iterative validation:

- Experimental : Cross-check with alternative techniques (e.g., XRD vs. NOESY for stereochemistry).

- Computational : Compare DFT-predicted IR/Raman spectra with experimental data to identify anomalies .

- Statistical Analysis : Use error margins (e.g., R-factors in XRD) to assess data reliability .

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance chalcone reactivity in Michael additions .

- Catalyst Selection : Base catalysts (e.g., KOtBu vs. NaOH) influence enolate formation rates.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ FT-IR to identify rate-limiting steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.